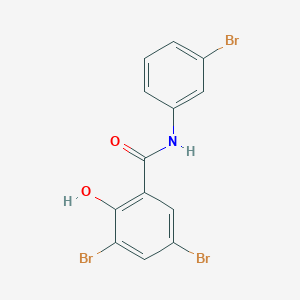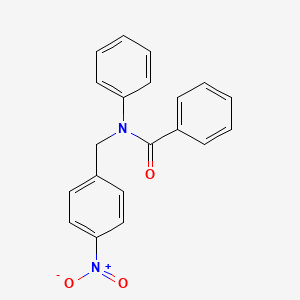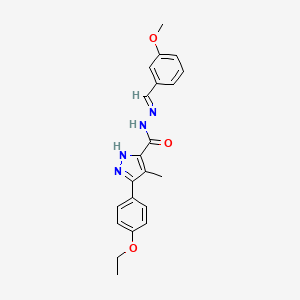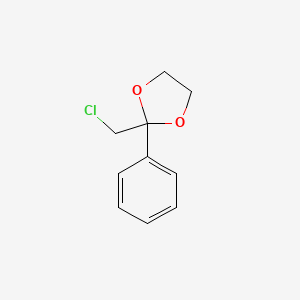
3,5-dibromo-N-(3-bromophenyl)-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dibromo-N-(3-bromophenyl)-2-hydroxybenzamide: is a chemical compound with the molecular formula C15H10Br3NO2. It consists of a benzene ring substituted with bromine atoms and a hydroxybenzamide group. The compound’s structure is as follows:
Structure:C15H10Br3NO2
Vorbereitungsmethoden
Synthetic Routes: The synthetic routes for this compound involve the bromination of a suitable precursor. One approach is the bromination of 2-hydroxybenzamide using bromine or a brominating agent. The reaction proceeds as follows:
2-hydroxybenzamide+Br2→this compound
Industrial Production: Industrial production methods may vary, but the key step remains the bromination of 2-hydroxybenzamide. Optimization of reaction conditions, such as temperature, solvent, and catalyst, ensures efficient production.
Analyse Chemischer Reaktionen
Reactions:
Bromination: The compound readily undergoes bromination due to the presence of electron-rich aromatic rings. Bromine substitutes hydrogen atoms on the benzene ring.
Hydroxylation: The hydroxybenzamide group can participate in hydroxylation reactions.
Substitution: The bromine atoms can be replaced by other nucleophiles.
- Bromine (Br2) : Used for bromination.
- Base (e.g., NaOH) : For hydroxylation.
- Nucleophiles (e.g., amines) : For substitution reactions.
Major Products: The major product is the title compound itself, 3,5-dibromo-N-(3-bromophenyl)-2-hydroxybenzamide.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
- Medicinal Chemistry : As a potential drug candidate due to its structural features.
- Biological Studies : Investigating its effects on cellular processes.
- Materials Science : Incorporation into polymers or materials for specific properties.
Wirkmechanismus
The exact mechanism of action is context-dependent. It may involve interactions with specific receptors, enzymes, or cellular pathways. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
. These compounds share bromine substitution patterns but differ in functional groups.
Eigenschaften
CAS-Nummer |
4214-46-4 |
|---|---|
Molekularformel |
C13H8Br3NO2 |
Molekulargewicht |
449.92 g/mol |
IUPAC-Name |
3,5-dibromo-N-(3-bromophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H8Br3NO2/c14-7-2-1-3-9(4-7)17-13(19)10-5-8(15)6-11(16)12(10)18/h1-6,18H,(H,17,19) |
InChI-Schlüssel |
KRPWMNFBRGKOFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=C(C(=CC(=C2)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(9H-carbazol-9-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B11997311.png)

![5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11997322.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11997326.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11997332.png)



![1-[4-(Diphenylmethyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B11997360.png)
![3-[(Dimethylamino)methyl][1,1'-biphenyl]-2-ol](/img/structure/B11997366.png)

![Methyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11997386.png)

